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Compound of Interest

Compound Name: 4-Chloro-8-methylquinolin-2-ol

Cat. No.: B8812725 Get Quote

Executive Summary & Compound Identity
4-Chloro-8-methylquinolin-2-ol exists in a tautomeric equilibrium between its enol form (2-ol)

and its keto form (4-chloro-8-methylquinolin-2(1H)-one).[1][2] In the gas phase (Mass

Spectrometry), the fragmentation behavior is heavily influenced by the stability of the 2-

quinolone core and the lability of the C4-Chloro substituent.[1]

Property Specification

CAS Number
64951-58-2 (Analogue ref: 21617-12-9 for

dichloro variant)

Formula C₁₀H₈ClNO

Exact Mass 193.0294 Da

Molecular Weight 193.63 g/mol

Key Isotopes
³⁵Cl (100%), ³⁷Cl (32%) → Characteristic 3:1 M:

(M+2) ratio

Experimental Protocol: Data Acquisition
To replicate the fragmentation patterns described below, the following standardized protocols

for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. These

protocols ensure self-validating spectral data.[1][2]
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GC-MS (Electron Ionization)
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).

Ion Source: 230°C, 70 eV (Standard hard ionization).[1][2]

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]

Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]

Validation Check: Verify the relative abundance of the m/z 193/195 pair. Deviations from 3:1

indicate detector saturation or co-eluting impurities.[1][2]

LC-MS/MS (Electrospray Ionization)
Mode: Positive Ion Mode (+ESI).

Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.[1][2]

Gradient: 5% B to 95% B over 10 min.

Collision Energy (CE): Ramped 10–40 eV to capture both labile (Cl loss) and skeletal (ring

opening) fragments.[1][2]

Validation Check: Monitor the [M+H]⁺ ion at m/z 194.0. In-source fragmentation often yields

a premature [M+H-CO]⁺ peak; adjust cone voltage if this is excessive.[1][2]

Fragmentation Performance & Mechanism[1]
The fragmentation of 4-Chloro-8-methylquinolin-2-ol is distinct due to the interplay between

the robust quinolone core and the peripheral substituents.[1]

Primary Fragmentation Pathway (EI - 70 eV)
Upon electron impact, the molecular ion (M⁺, m/z 193) is formed.[1][2] The fragmentation is

driven by the stability of the aromatic system and the tautomeric amide structure.[1][2]

Loss of Carbon Monoxide (CO, -28 Da):
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Mechanism: The 2-quinolone tautomer undergoes a retro-Diels-Alder-like collapse or

simple extrusion of the carbonyl carbon.[1][2]

Transition: m/z 193 → m/z 165.

Significance: This is the diagnostic transition for 2-hydroxyquinolines/2-quinolones.[1][2] If

this loss is absent, the oxygen is likely not at the C2 position.[1][2]

Loss of Chlorine Radical (Cl[1][2]•, -35 Da):[1][3][4]

Mechanism: Homolytic cleavage of the C4-Cl bond.[1][2] This can occur from the parent

ion or the [M-CO] fragment.[1][2]

Transition: m/z 193 → m/z 158 (minor) OR m/z 165 → m/z 130 (major).

Observation: The peak at m/z 130 is often the base peak in high-energy spectra,

representing the highly stabilized indole-like cation formed after losing both CO and Cl.[1]

[2]

Loss of Hydrogen (H[1][2]•, -1 Da):

Mechanism: Loss of a hydrogen atom, likely from the C8-methyl group, leads to a ring-

expanded tropylium-like species (aza-tropylium).[1]

Transition: m/z 165 → m/z 164.

ESI-MS/MS Pathway (Collision Induced Dissociation)
In ESI, the protonated molecule [M+H]⁺ (m/z 194) is the precursor.[1][2]

Low CE (10-20 eV): Dominant loss of water [M+H-H₂O]⁺ is rare for quinolones unless the

OH is aliphatic.[1][2] Instead, loss of CO (28 Da) to form m/z 166 is observed.[1][2]

High CE (>30 eV): Cleavage of the C-Cl bond becomes prominent, yielding the

dechlorinated core.[1][2]

Visualization of Fragmentation Logic
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Molecular Ion (M+)
m/z 193 (100%)
m/z 195 (32%)

[M - CO]
Distonic Ion

m/z 165

- CO (28 Da)
(Diagnostic for 2-Quinolone)

[M - Cl]
Radical Cation

m/z 158

- Cl• (35 Da)
(Minor Pathway)

[M - H]
Aza-tropylium Species

m/z 192

- H• (1 Da)
(Methyl Activation)

[M - CO - Cl]
Indole-like Cation

m/z 130

- Cl• (35 Da)
(Major Pathway) - CO (28 Da)
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Caption: Figure 1. EI-MS fragmentation tree for 4-Chloro-8-methylquinolin-2-ol showing the

primary CO loss pathway characteristic of the quinolone scaffold.

Comparative Guide: Alternatives & Analogues
To accurately identify 4-Chloro-8-methylquinolin-2-ol, it must be distinguished from structural

isomers and analogues.[1] The table below contrasts its MS performance with key alternatives.
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Feature
4-Chloro-8-

methylquinolin-2-ol

(Target)

4-Chloro-2-

methylquinoline

(Alternative A)

4,8-

Dichloroquinoline

(Alternative B)[1]

Structure
2-OH / 2-One

tautomer
2-Methyl (No Oxygen) 8-Chloro (No Methyl)

Molecular Ion m/z 193 m/z 177 m/z 197

Isotope Pattern 3:1 (One Cl) 3:1 (One Cl) 9:6:1 (Two Cl)

Primary Fragment m/z 165 (Loss of CO) m/z 142 (Loss of Cl) m/z 162 (Loss of Cl)

Diagnostic Marker [M-28]⁺ peak Absence of [M-28]⁺
Characteristic Cl₂

pattern

Use Case
Drug Intermediate

(Quinolones)
Deoxy-impurity Halogenated scaffold

Analysis of Causality:

Alternative A (Deoxy): Without the C2-Oxygen, the facile loss of 28 Da (CO) is impossible.[1]

[2] The spectrum is dominated instead by the direct loss of the halogen (Cl) or HCN from the

ring.[1][2]

Alternative B (Dichloro): The presence of two chlorines creates a distinct isotopic envelope.

[1][2] The mass shift (+4 Da vs Target) and the lack of CO loss clearly distinguish it from the

target molecule.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
4-Chloro-8-methylquinolin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8812725#mass-spectrometry-fragmentation-pattern-
of-4-chloro-8-methylquinolin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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